molecular formula C30H21P B14081706 Phosphine, tris-2-naphthalenyl- CAS No. 69056-61-7

Phosphine, tris-2-naphthalenyl-

Cat. No.: B14081706
CAS No.: 69056-61-7
M. Wt: 412.5 g/mol
InChI Key: VUZQGRDDIUBFBC-UHFFFAOYSA-N
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Description

Phosphine, tris-2-naphthalenyl-, also known as tris(2-naphthyl)phosphine, is a tertiary phosphine compound with the molecular formula C30H21P. It is characterized by the presence of three 2-naphthyl groups attached to a central phosphorus atom. This compound is of interest due to its unique structural and electronic properties, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine, tris-2-naphthalenyl-, can be synthesized through the reaction of phosphine gas with 2-bromonaphthalene in the presence of a strong base such as sodium tert-butoxide in dimethyl sulfoxide (DMSO). This method allows for the formation of the desired phosphine compound with a moderate yield .

Industrial Production Methods

Industrial production of phosphine, tris-2-naphthalenyl-, typically involves the use of Grignard reagents. The reaction between 2-naphthylmagnesium bromide and phosphorus trichloride in an inert atmosphere yields the desired product. This method is preferred for large-scale production due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phosphine, tris-2-naphthalenyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of phosphine, tris-2-naphthalenyl-, involves its ability to act as a ligand, coordinating with metal centers through the lone pair of electrons on the phosphorus atom. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes. The compound can also undergo redox reactions, where it acts as a reducing agent, transferring electrons to other molecules .

Comparison with Similar Compounds

Similar Compounds

    Tri(1-naphthyl)phosphine: Similar in structure but with 1-naphthyl groups instead of 2-naphthyl groups.

    Triphenylphosphine: Contains phenyl groups instead of naphthyl groups.

    Tris(2-methoxyphenyl)phosphine: Contains methoxy-substituted phenyl groups.

Uniqueness

Phosphine, tris-2-naphthalenyl-, is unique due to the presence of the 2-naphthyl groups, which provide steric hindrance and electronic effects that can influence its reactivity and the stability of its metal complexes. This makes it particularly valuable in applications requiring specific electronic properties and steric environments .

Properties

CAS No.

69056-61-7

Molecular Formula

C30H21P

Molecular Weight

412.5 g/mol

IUPAC Name

trinaphthalen-2-ylphosphane

InChI

InChI=1S/C30H21P/c1-4-10-25-19-28(16-13-22(25)7-1)31(29-17-14-23-8-2-5-11-26(23)20-29)30-18-15-24-9-3-6-12-27(24)21-30/h1-21H

InChI Key

VUZQGRDDIUBFBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)P(C3=CC4=CC=CC=C4C=C3)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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